molecular formula C20H21N3O2S B2841439 1-(3-methylthiophene-2-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775467-49-6

1-(3-methylthiophene-2-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2841439
CAS No.: 1775467-49-6
M. Wt: 367.47
InChI Key: VIVYTZSUXODTLQ-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 3-methylthiophene-2-carbonyl group at position 1 and a 3-phenyl-1,2,4-oxadiazole moiety at position 4 via a methyl linker.

Properties

IUPAC Name

(3-methylthiophen-2-yl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-9-12-26-18(14)20(24)23-10-7-15(8-11-23)13-17-21-19(22-25-17)16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVYTZSUXODTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methylthiophene-2-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 3-methylthiophene-2-carbonyl intermediate: This can be achieved through the acylation of 3-methylthiophene using appropriate acylating agents.

    Synthesis of the 3-phenyl-1,2,4-oxadiazole moiety: This involves the cyclization of a suitable precursor, such as a hydrazide, with a phenyl-substituted nitrile oxide.

    Coupling of the intermediates: The final step involves the coupling of the 3-methylthiophene-2-carbonyl intermediate with the 3-phenyl-1,2,4-oxadiazole moiety in the presence of a piperidine ring, using suitable coupling reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3-methylthiophene-2-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

Basic Information

  • IUPAC Name : 1-(3-methylthiophene-2-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
  • Molecular Formula : C20H21N3O2S
  • Molar Mass : 367.46 g/mol
  • Density : 1.253 g/cm³ (predicted)
  • Boiling Point : 571.0 °C (predicted)
  • pKa : -0.67 (predicted) .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The oxadiazole moiety is known for its ability to interact with DNA and inhibit tumor growth. Research has shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. Studies have demonstrated that related compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. This makes it a candidate for further investigation in antibiotic development .

Neuroprotective Effects

There is emerging evidence that piperidine derivatives may possess neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This opens avenues for exploring their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable thin films could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Photovoltaic Applications

Research has shown that compounds with thiophene and oxadiazole groups can enhance the efficiency of solar cells by improving charge transport properties. The incorporation of this compound into photovoltaic materials could lead to higher energy conversion efficiencies .

Case Study 1: Anticancer Activity Assessment

A study conducted on various derivatives of the compound demonstrated significant cytotoxic effects against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that specific concentrations of the compound led to a marked decrease in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(3-methylthiophene-2-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Piperidine Derivatives with Aromatic Acyl Groups
  • 1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775456-21-7): Structure: Replaces the methylthiophene group with a 2,4-dimethylbenzoyl moiety. Properties: Molecular formula C23H25N3O2, molar mass 375.46 g/mol, density 1.173 g/cm³, predicted boiling point 583.2°C . The absence of sulfur in the acyl group may decrease π-π stacking interactions in receptor binding.
  • 1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine (CAS 1775303-11-1):

    • Structure : Contains a benzoyl group and an additional piperidine-carbonyl unit.
    • Comparison : The dual piperidine system increases molecular rigidity and complexity, which may enhance target selectivity but complicate synthesis. The carbonyl linker could improve hydrogen-bonding capacity relative to the methylthiophene derivative .
2.2. Oxadiazole-Containing Antidiabetic Agents
  • V-0219 (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine): Structure: Features a morpholine ring and a 4-(trifluoromethyl)phenyl-oxadiazole group. Activity: Acts as a GLP-1R positive allosteric modulator with subnanomolar potency in insulin secretion assays . Comparison: The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the 3-phenyl group in the target compound. The morpholine ring improves aqueous solubility, whereas the methylthiophene in the target compound may prioritize lipophilicity for blood-brain barrier penetration .
2.3. Urea and Amide Derivatives
  • 1-Isopropyl-3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)urea (14): Structure: Urea linker with isopropyl and 4-methylbenzyl groups. Properties: Melting point 87.6–89.1°C, HPLC purity 96.26% . However, the bulkier isopropyl group may reduce conformational flexibility .
  • N-Isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide (19a) :

    • Structure : Propanamide chain with a 4-(trifluoromethyl)phenyl group.
    • Comparison : The trifluoromethyl group and extended alkyl chain increase hydrophobicity and steric bulk, which could improve binding affinity but reduce solubility. The target compound’s methylthiophene may offer a balance between lipophilicity and steric hindrance .
2.4. Halogen-Substituted Analogs
  • 1-[(5-Chloro-2-thienyl)methyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine: Structure: Chlorothiophene substituent instead of methylthiophene. Properties: Molecular formula C18H18ClN3OS, molecular weight ~367.88 g/mol . However, it may also introduce toxicity risks absent in the methylthiophene derivative .

Physicochemical and Pharmacological Insights

  • Lipophilicity : The methylthiophene group in the target compound likely confers moderate logP values, intermediate between the hydrophobic dimethylbenzoyl analogs and polar morpholine derivatives.
  • Synthetic Accessibility : The methylthiophene moiety may require specialized coupling reagents (e.g., EDCI/HOBt) for acylation, whereas benzoyl derivatives are synthesized via standard Schotten-Baumann reactions .
  • Therapeutic Potential: Structural similarities to V-0219 suggest possible applications in diabetes management, though the methylthiophene group may redirect activity toward central nervous system targets due to enhanced lipophilicity .

Biological Activity

1-(3-Methylthiophene-2-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, with the CAS number 1775467-49-6, is a compound that has gained attention for its potential biological activities. This article reviews various studies focusing on its synthesis, characterization, and biological evaluation, particularly its anticancer properties.

The molecular formula of the compound is C20_{20}H21_{21}N3_3O2_2S, with a molar mass of approximately 367.46 g/mol. The predicted boiling point is around 571 °C and it has a density of 1.253 g/cm³ .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives of 1,3,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Assay : A study evaluated the cytotoxicity of several oxadiazole derivatives against A549 lung cancer cells. The IC50_{50} values ranged from 11.20 to 59.61 µg/mL, indicating moderate to high activity .
CompoundIC50_{50} (µg/mL)
11b11.20
11c15.73
13b59.61
14b27.66

The compound 11b was noted as the most effective in this series.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and disruption of cellular signaling pathways critical for tumor growth and survival .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between the synthesized compounds and biological targets. These studies suggest that the presence of the oxadiazole ring enhances binding affinity to key proteins involved in cancer progression .

Comparative Studies

Comparative studies with known chemotherapeutic agents reveal that while some derivatives exhibit promising activity, they still require further optimization to enhance efficacy and reduce toxicity .

Table: Comparison of IC50_{50} Values for Selected Compounds

CompoundCell LineIC50_{50} (µM)
Compound AMCF-773 ± 3
Compound BHeLa29 ± 2.9
PaclitaxelMCF-75.25 - 11.03

Q & A

What are the established synthetic routes for 1-(3-methylthiophene-2-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine?

Level : Basic
Methodological Answer :
The synthesis typically involves a multi-step approach:

Thiophene Carbonyl Activation : React 3-methylthiophene-2-carboxylic acid with a coupling agent (e.g., thionyl chloride) to form the acid chloride intermediate .

Piperidine Functionalization : Introduce the oxadiazole moiety by reacting a piperidine derivative with a nitrile intermediate under cyclocondensation conditions (e.g., using hydroxylamine and a dehydrating agent) to form the 1,2,4-oxadiazol-5-ylmethyl group .

Coupling Steps : Amide bond formation between the activated thiophene carbonyl and the modified piperidine scaffold via nucleophilic acyl substitution .
Key Considerations : Monitor reaction progress using TLC or HPLC to optimize intermediate purity.

Which analytical techniques are critical for confirming the structure of this compound?

Level : Basic
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine ring conformation, thiophene substitution, and oxadiazole methyl connectivity (e.g., characteristic oxadiazole proton absence and methylene group splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns aligning with the heterocyclic backbone .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

How can researchers optimize the yield of oxadiazole ring formation during synthesis?

Level : Advanced
Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organic bases (e.g., DBU) to accelerate cyclocondensation .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates; microwave-assisted synthesis can reduce reaction time and improve regioselectivity .
  • Stoichiometry Control : Ensure excess nitrile precursor (1.5–2.0 equivalents) to drive oxadiazole formation to completion .
    Validation : Monitor reaction kinetics via in-situ FTIR or LC-MS to identify side products (e.g., open-chain intermediates).

How can contradictory biological activity data across studies be resolved?

Level : Advanced
Methodological Answer :

  • Assay Standardization : Replicate assays under uniform conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Purity Assessment : Validate compound purity (>95% by HPLC) to exclude confounding effects from impurities or degradation products .
  • Structural Analog Comparison : Test analogs (e.g., replacing 3-phenyl with fluorophenyl on the oxadiazole) to isolate pharmacophoric contributions .
    Case Study : A study on piperidine-thiazole derivatives demonstrated that minor substituent changes (e.g., methyl vs. methoxy groups) significantly altered receptor binding affinities .

What computational strategies predict this compound’s interactions with biological targets?

Level : Advanced
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., kinases or GPCRs). Focus on oxadiazole’s potential as a hydrogen-bond acceptor .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding energy (MM-PBSA/GBSA methods) and conformational flexibility .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features shared with active analogs (e.g., thiophene carbonyl as a hydrophobic anchor) .
    Validation : Cross-validate predictions with experimental SAR data from oxadiazole-containing compounds .

How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Level : Advanced
Methodological Answer :

Core Modifications : Synthesize derivatives with variations in:

  • Oxadiazole Substituents : Replace 3-phenyl with heteroaromatic groups (e.g., pyridyl) to assess π-π stacking effects .
  • Piperidine Substituents : Introduce methyl or ethyl groups at the 4-position to probe steric effects on target binding .

Biological Profiling : Screen analogs against panels of enzymes (e.g., cytochrome P450 isoforms) or cancer cell lines (e.g., NCI-60) to identify selectivity trends .

Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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